N-methyl-N-phenylpropanamide

Descripción general

Descripción

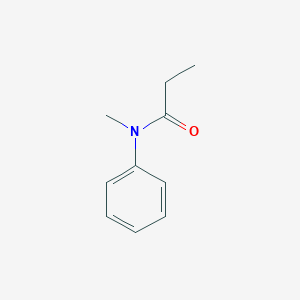

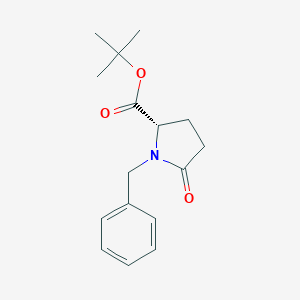

N-methyl-N-phenylpropanamide is a compound with the molecular formula C10H13NO . It is also known by other synonyms such as N-methyl-N-phenylpropionamide, Propanamide, N-methyl-N-phenyl-, and Propionanilide, N-methyl- . The molecular weight of this compound is 163.22 g/mol .

Molecular Structure Analysis

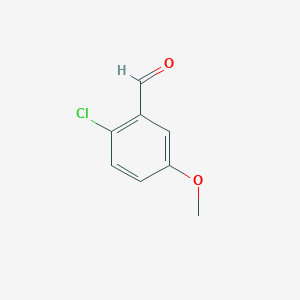

The molecular structure of N-methyl-N-phenylpropanamide includes a propanamide chain with a methyl group and a phenyl group attached to the nitrogen atom . The InChI representation of the molecule is InChI=1S/C10H13NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 . The Canonical SMILES representation is CCC(=O)N(C)C1=CC=CC=C1 .

Physical And Chemical Properties Analysis

N-methyl-N-phenylpropanamide has a molecular weight of 163.22 g/mol . It has a computed XLogP3 value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 163.099714038 g/mol . The topological polar surface area is 20.3 Ų . The compound has a heavy atom count of 12 .

Aplicaciones Científicas De Investigación

Analgesic Activity : N-methyl-N-phenylpropanamide derivatives exhibit potent analgesic properties. For instance, cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is found to be an extremely potent analgesic, surpassing morphine in effectiveness (van Bever, Niemegeers, & Janssen, 1974).

Synthesis of Chiral Compounds : It's used in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating its utility in creating complex organic molecules (Hajji et al., 2002).

High Safety Margin in Analgesics : Derivatives of N-methyl-N-phenylpropanamide in the N-4-substituted series have shown to be extremely potent analgesics with high safety margins (van Bever, Niemegeers, Schellekens, & Janssen, 1976).

Antimicrobial Properties : Certain derivatives, such as N-arylidene-3-phenylpropane hydrazides and N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides, exhibit significant antibacterial and antifungal activities (Fuloria et al., 2009).

Structural and Spectroscopic Analysis : Studies on the structural, vibrational, magnetic, and electronic properties of N-phenylpropanamide provide insights into its molecular geometry, vibrational wavenumbers, and electronic absorption parameters (Öztürk et al., 2019).

Enzymatic N-Demethylation Studies : The compound has been used in studies exploring the N-demethylation process by rodent liver homogenates, contributing to the understanding of drug metabolism (Abdel-Monem, 1975).

Crystal Structures of Stereoisomers : Research into the crystal structures of N-phenylpropanamide stereoisomers, such as ohmefentanyl, has provided valuable data for understanding molecular interactions and bond formations (Tian, 1994).

Rotational Isomers and Hartwig Cyclizations : Studies on rotational isomers of N-methyl-N-arylacetamides and their derived enolates have implications for asymmetric Hartwig oxindole cyclizations, a key process in organic chemistry (Mandel et al., 2013).

Conformational Analysis of Derivatives : Computational analysis of stable conformations of N-methyl-N-acetyl-amino acid amides contributes to peptide research (Walther, 1987).

Synthesis of Oxindole Derivatives : The compound is involved in the synthesis of oxindole derivatives, highlighting its role in creating novel organic compounds (Wang et al., 2021).

Propiedades

IUPAC Name |

N-methyl-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCDGGUYKIJTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324438 | |

| Record name | N-methyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenylpropanamide | |

CAS RN |

5827-78-1 | |

| Record name | N-Methyl-N-phenylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005827781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionanilide, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-PHENYLPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8W56KVN75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)

![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)

![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)

![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)

![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)